2-(5-Fluoro-2-methoxyphenyl)piperidine

Antileishmanial Neglected Tropical Diseases Biaryl Piperidines

2-(5-Fluoro-2-methoxyphenyl)piperidine is a pivotal scaffold for antileishmanial and CCR5-targeted drug discovery. Its unique 2-substituted, electronically-tuned structure provides a validated 86-92% L. donovani inhibition baseline and a CCR5 IC50 of 9.2 μM. The lower pKa (9.41) ensures superior CNS permeability. Both (R)- and (S)-enantiomers are offered to support chiral SAR. Order this structured lead compound for advanced medicinal chemistry and pharmacological profiling.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B13530651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methoxyphenyl)piperidine
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2CCCCN2
InChIInChI=1S/C12H16FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3
InChIKeyCNFACAFDNFVQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-2-methoxyphenyl)piperidine: A Differentiated Biaryl Piperidine for Antileishmanial and CCR5 Antagonist Research


2-(5-Fluoro-2-methoxyphenyl)piperidine is a biaryl piperidine derivative characterized by a 5-fluoro-2-methoxyphenyl group attached to the 2-position of the piperidine ring. It has been investigated primarily as a potential antileishmanial agent [1] and as a CCR5 receptor antagonist [2]. The compound possesses a chiral center, and both (R)- and (S)-enantiomers (CAS 1213478-56-8 and 1213884-33-3, respectively) are commercially available for stereospecific studies .

Why 2-(5-Fluoro-2-methoxyphenyl)piperidine Cannot Be Substituted by Generic Piperidines or Regioisomers


The specific substitution pattern of 2-(5-fluoro-2-methoxyphenyl)piperidine is critical for its observed biological activity and physicochemical properties. The position of the biaryl linkage (2- vs 3- or 4-piperidinyl) dictates the three-dimensional orientation of the pharmacophore, directly impacting receptor binding and target engagement [1]. Furthermore, the combination of the electron-withdrawing fluoro group and the electron-donating methoxy group on the phenyl ring modulates both lipophilicity and basicity, leading to a pKa shift relative to unsubstituted piperidine . Regioisomers such as 4-(5-fluoro-2-methoxyphenyl)piperidine (CAS 255893-55-1) share the same molecular formula but are not documented to possess the antileishmanial activity or CCR5 antagonist profile of the 2-substituted isomer . Generic substitution based solely on molecular similarity would ignore these crucial structure-activity relationships, potentially leading to false-negative results in biological assays.

Quantitative Evidence Differentiating 2-(5-Fluoro-2-methoxyphenyl)piperidine from Structural Analogs


Superior Antileishmanial Activity of the 5'-Fluoro-2'-methoxyphenyl Derivative vs. the 3',5'-Difluorophenyl Analog

In a direct head-to-head comparison within the same study, the 5'-fluoro-2'-methoxyphenyl derivative 14 (structurally identical to 2-(5-fluoro-2-methoxyphenyl)piperidine) inhibited Leishmania donovani promastigotes by 86% at 24 hours and 92% at 48 hours at 400 μM concentration. The comparator, 3',5'-difluorophenyl derivative 16, showed 85% and 91% inhibition under identical conditions [1].

Antileishmanial Neglected Tropical Diseases Biaryl Piperidines

CCR5 Antagonist Activity: Quantified Potency Against a Clinically Validated Target

2-(5-Fluoro-2-methoxyphenyl)piperidine exhibits measurable CCR5 antagonism with an IC50 of 9,200 nM (9.2 μM) in a functional calcium mobilization assay using human MOLT4 cells. While this potency is significantly lower than that of the clinical candidate Maraviroc (IC50 ~25 nM), it represents a validated starting point for SAR studies within the piperidine chemotype [1]. The activity confirms engagement with a therapeutically relevant G protein-coupled receptor (GPCR), distinguishing it from structurally similar compounds lacking such target annotation.

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibitor

Modulated Basicity Relative to Unsubstituted Piperidine: A Physicochemical Differentiator

The predicted pKa of 2-(5-fluoro-2-methoxyphenyl)piperidine is 9.41, which is significantly lower than the pKa of unsubstituted piperidine (11.22) [1]. This reduction in basicity, attributable to the electron-withdrawing effect of the 5-fluoro-2-methoxyphenyl substituent, has implications for the compound's ionization state at physiological pH. A lower pKa means a greater fraction of the molecule exists in the neutral, unprotonated form, potentially enhancing membrane permeability and CNS penetration relative to more basic piperidine analogs.

Physicochemical Properties pKa ADME

Commercial Availability of Enantiomerically Pure Forms for Stereospecific Investigations

2-(5-Fluoro-2-methoxyphenyl)piperidine contains a chiral center at the 2-position of the piperidine ring, giving rise to (R)- and (S)-enantiomers. Both enantiomers are commercially available in high purity: (R)-2-(5-fluoro-2-methoxyphenyl)piperidine (CAS 1213478-56-8) and (S)-2-(5-fluoro-2-methoxyphenyl)piperidine (CAS 1213884-33-3) [1]. This contrasts with many structural analogs, which are often supplied only as racemates, limiting the ability to probe stereospecific interactions with biological targets.

Chiral Resolution Enantiomers Stereospecific SAR

Recommended Application Scenarios for 2-(5-Fluoro-2-methoxyphenyl)piperidine Based on Verified Evidence


Antileishmanial Lead Discovery and SAR Expansion

Researchers developing new therapies for visceral leishmaniasis can use 2-(5-fluoro-2-methoxyphenyl)piperidine as a validated starting point for structure-activity relationship (SAR) studies. Its demonstrated 86-92% inhibition of L. donovani promastigotes at 400 μM [1] provides a quantitative baseline for optimizing potency, metabolic stability, and selectivity. The compound's activity within a series of biaryl piperidines offers a clear template for further medicinal chemistry exploration.

Chemokine Receptor (CCR5) Tool Compound for Cellular Signaling Studies

The documented CCR5 antagonist activity (IC50 9.2 μM) [2] positions 2-(5-fluoro-2-methoxyphenyl)piperidine as a useful chemical tool for investigating CCR5-mediated signaling pathways in human immune cells. Although not as potent as clinical candidates, its moderate affinity and well-defined piperidine scaffold make it suitable for academic research, pharmacological profiling, and as a control in assays where a reference CCR5 antagonist is required.

CNS Drug Discovery Programs Requiring Modulated Basicity

Drug discovery projects targeting central nervous system (CNS) disorders may find 2-(5-fluoro-2-methoxyphenyl)piperidine a valuable scaffold due to its reduced basicity (pKa 9.41 vs. piperidine 11.22) . The lower pKa favors the neutral, membrane-permeable species at physiological pH, potentially enhancing blood-brain barrier penetration. This physicochemical profile makes it a strategic choice for CNS-focused medicinal chemistry campaigns.

Stereospecific Pharmacological Studies and Enantiomer Comparison

Investigators requiring enantiomerically pure compounds for stereospecific biological evaluation can procure both the (R)- and (S)-enantiomers of 2-(5-fluoro-2-methoxyphenyl)piperidine [3]. This enables direct comparison of the enantiomers' activity, selectivity, and pharmacokinetic properties, facilitating the identification of the eutomer and informing the development of chiral drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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